molecular formula C11H15BrClNO2 B3945341 2-(dimethylamino)ethyl 2-bromobenzoate hydrochloride

2-(dimethylamino)ethyl 2-bromobenzoate hydrochloride

Cat. No. B3945341
M. Wt: 308.60 g/mol
InChI Key: CFOOGAIPBABOIU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2-bromobenzoate hydrochloride, also known as DMABH, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. DMABH has also been found to have potential applications in the field of medicine, specifically in the study of the nervous system.

Mechanism of Action

2-(dimethylamino)ethyl 2-bromobenzoate hydrochloride is a quaternary ammonium salt that can interact with biological membranes and modify their properties. It has been found to enhance the solubility and permeability of various molecules, including drugs and peptides. This compound can also interact with ion channels and receptors, modulating their activity and function. These properties make this compound a useful tool in the study of the nervous system and other biological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on its concentration and mode of application. It can enhance the activity of enzymes and receptors, as well as increase the permeability of cell membranes. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other damage. These effects make this compound a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

2-(dimethylamino)ethyl 2-bromobenzoate hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. This compound is also compatible with a wide range of solvents and other reagents, making it a versatile tool for organic synthesis. However, this compound can be toxic at high concentrations and should be handled with care. It can also interfere with certain biological assays and should be used with caution in such experiments.

Future Directions

There are several potential future directions for the use of 2-(dimethylamino)ethyl 2-bromobenzoate hydrochloride in scientific research. One area of interest is the development of new drug delivery systems, such as liposomes and nanoparticles, using this compound as a reagent. This compound may also be useful in the investigation of the mechanisms of action of various drugs, particularly those that interact with ion channels and receptors. Additionally, this compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully explore these possibilities.

Scientific Research Applications

2-(dimethylamino)ethyl 2-bromobenzoate hydrochloride has been used in various scientific studies due to its ability to modify the properties of molecules and cells. In particular, it has been used in the synthesis of peptides and proteins, as well as in the preparation of liposomes and other drug delivery systems. This compound has also been used in the study of neurotransmitters and their receptors, as well as in the investigation of the mechanisms of action of various drugs.

properties

IUPAC Name

2-(dimethylamino)ethyl 2-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-13(2)7-8-15-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOOGAIPBABOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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